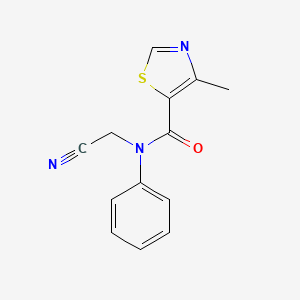

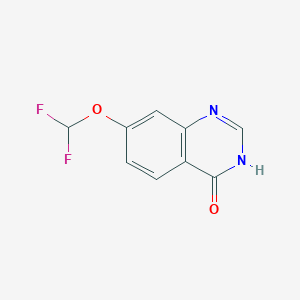

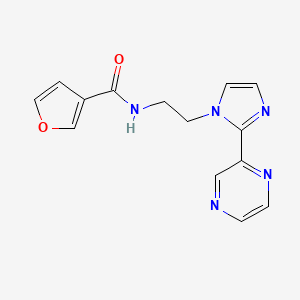

![molecular formula C15H15N3OS2 B3005048 N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide CAS No. 885460-74-2](/img/structure/B3005048.png)

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

The compound N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a complex molecule that likely contains multiple functional groups, including an acetamide linkage, a thiazole ring, and an isothiocyanate group. While the specific compound is not directly studied in the provided papers, related structures and their properties have been explored, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate isothiocyanatomethyl and thiazolyl substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was determined, and DFT calculations were carried out to correlate with experimental NMR results . Similar analytical techniques could be employed to elucidate the structure of N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of different substituents. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, showing that the nature of the substituents affects the hydrogen bonding interactions . The isothiocyanatomethyl group in the target compound may also impart unique reactivity, potentially engaging in reactions with nucleophiles due to the electrophilic character of the isothiocyanate moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as pKa, can be determined using spectroscopic methods. The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were found to vary, indicating the influence of different substituents on the compound's acidity . The presence of dimethylphenyl and thiazolyl groups in the target compound would likely affect its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and reactivity.

Aplicaciones Científicas De Investigación

Anticancer Activities

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been studied for their potential anticancer activities. For example, certain acetamide derivatives have shown reasonable anticancer activity against different human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, other related compounds have exhibited significant anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

α-Glucosidase Inhibitory Activity

Some derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activity. This activity is significant as it has implications in the treatment of diseases like diabetes. Certain derivatives have shown very good inhibition, indicating their potential therapeutic applications (Koppireddi et al., 2014).

Antioxidant and Anti-inflammatory Activities

These acetamide derivatives have also been explored for their antioxidant and anti-inflammatory activities. Specific compounds have exhibited good antioxidant activity in various assays and possessed excellent anti-inflammatory activity, highlighting their potential in treating related health issues (Koppireddi et al., 2013).

Photophysical Properties

The photophysical properties of certain derivatives have been studied, providing insights into their potential use in optoelectronic applications. These studies help in understanding the properties of these compounds under different physical conditions, which is essential for their application in fields like material science (Balijapalli et al., 2017).

Antimicrobial Activities

Several thiazole derivatives of this compound have been synthesized and tested for their antimicrobial activities. This research is crucial in developing new antibiotics and treatments for bacterial and fungal infections. Some compounds have shown significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-10-4-5-14(11(2)6-10)18(12(3)19)15-17-13(8-21-15)7-16-9-20/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZHRRZVLYRDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=NC(=CS2)CN=C=S)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

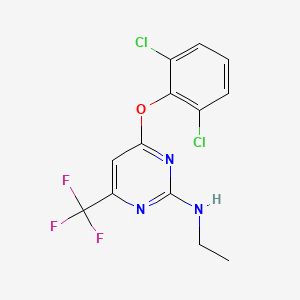

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)

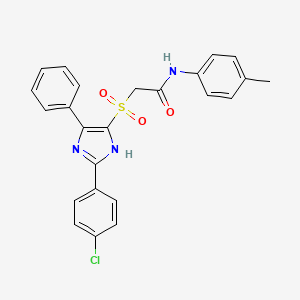

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)

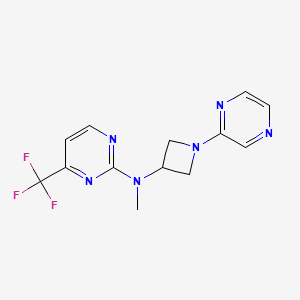

![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)

![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)